molecular formula C8H12N2O2 B1593469 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid CAS No. 856437-78-0

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Cat. No. B1593469
M. Wt: 168.19 g/mol
InChI Key: OFSBWDCMIJCCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid is a unique chemical compound. Its empirical formula is C8H14N2O3 and it has a molecular weight of 186.21 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring attached to a propanoic acid group . The SMILES string representation of the molecule is O=C(O)CCN1C(CC)=NC=C1 .


Physical And Chemical Properties Analysis

This compound is a solid . It has an empirical formula of C8H14N2O3 and a molecular weight of 186.21 . The SMILES string representation of the molecule is O=C(O)CCN1C(CC)=NC=C1 .

Scientific Research Applications

Synthesis and Characterization

  • 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid has been used in the synthesis of various novel compounds, as demonstrated in the synthesis of novel 2-{2-[1-(3-substitutedphenyl)-1H-1,2, 3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives (Jadhav et al., 2008).

Biochemical Studies

  • It is isolated from human urine and identified through chromatography and spectrometry methods, suggesting a role in human metabolism (Kinuta et al., 1992).
  • The compound has been synthesized by incubation of trans-urocanic acid with cysteine, indicating its role in enzymatic reactions (Kinuta et al., 1991).

Radiochemistry

  • It plays a role in the synthesis and structural characterization of Rhenium(I) and Technetium(I) Tricarbonyl Complexes with [NSO]‐Type Chelators. These are used in developing targeted radiopharmaceuticals, suggesting its importance in medical imaging (Makris et al., 2012).

Corrosion Inhibition

  • Amino acid-based imidazolium zwitterions, derived from 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, have been synthesized and studied as corrosion inhibitors for mild steel, highlighting its potential in industrial applications (Srivastava et al., 2017).

Crystal Structure Analysis

  • The compound has been used in crystallography to understand molecular interactions, as seen in the study of its hydrate form (Okabe & Adachi, 1999).

Safety And Hazards

This compound is sold “as-is” by Sigma-Aldrich, which makes no representation or warranty with respect to this product . It is recommended to handle this compound under inert gas and protect it from moisture . It is also recommended to avoid contact with air due to the risk of violent reaction and possible flash fire .

properties

IUPAC Name

3-(2-ethylimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-7-9-4-6-10(7)5-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSBWDCMIJCCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342178
Record name 3-(2-Ethyl-imidazol-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

CAS RN

856437-78-0
Record name 3-(2-Ethyl-imidazol-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Qiu, W Cheng, J Lin, L Chen, J Yao, W Pu… - … of Radioanalytical and …, 2013 - Springer
Developing novel superior bone-seeking radiopharmaceuticals for the detection of malignant bone lesions could further improve the diagnostic value of routine bone scanning. A series …
Number of citations: 11 link.springer.com

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